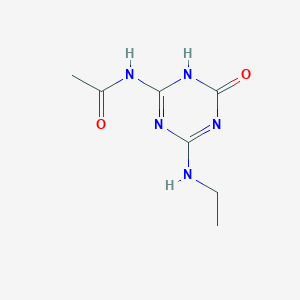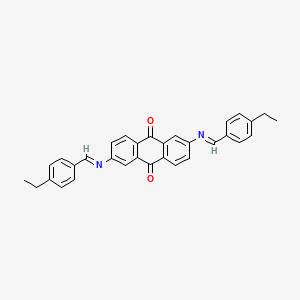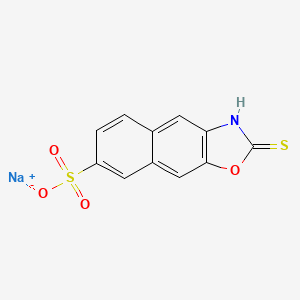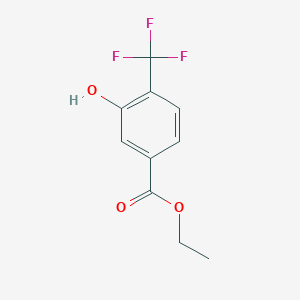
N-Ac-R-4-Nitro-Phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ac-R-4-Nitro-Phenylglycine is a derivative of phenylglycine, an amino acid with a phenyl group attached to the alpha carbon. This compound is characterized by the presence of a nitro group at the para position of the phenyl ring and an acetyl group attached to the nitrogen atom. It is a white solid with significant biological activity and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ac-R-4-Nitro-Phenylglycine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde undergoes amino cyanation . Another method includes the reductive amination of phenylglyoxylic acid . The reaction conditions typically involve the use of strong acids and bases, such as hydrochloric acid and sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes with heterogeneous catalysts . These methods are designed to optimize yield and purity while minimizing the use of excess reagents and harsh conditions. Microwave and ultrasound-assisted reactions have also been employed to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ac-R-4-Nitro-Phenylglycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, often using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity of the ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include amines, oximes, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Ac-R-4-Nitro-Phenylglycine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-Ac-R-4-Nitro-Phenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Ac-R-4-Nitro-Phenylglycine include:
Phenylglycine: A related amino acid with a phenyl group attached to the alpha carbon.
N-Phenylglycine: Another derivative with a phenyl group attached to the nitrogen atom.
4-Nitrophenylalanine: An amino acid derivative with a nitro group at the para position of the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a nitro group, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C10H10N2O5 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
(2R)-2-acetamido-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9(10(14)15)7-2-4-8(5-3-7)12(16)17/h2-5,9H,1H3,(H,11,13)(H,14,15)/t9-/m1/s1 |
Clé InChI |
CBWGGVSOZSVTEK-SECBINFHSA-N |
SMILES isomérique |
CC(=O)N[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)







![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

